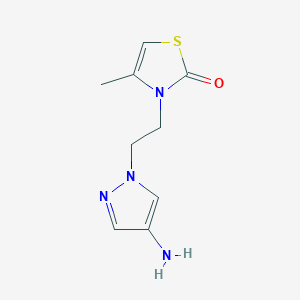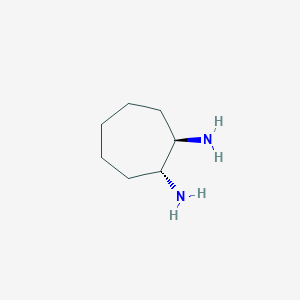
(1R,2R)-cycloheptane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-Cycloheptane-1,2-diamine is a chiral diamine compound with a seven-membered cycloheptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-cycloheptane-1,2-diamine typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the catalytic hydrogenation of cycloheptene-1,2-dione followed by reductive amination. The reaction conditions often include the use of hydrogen gas, a suitable catalyst such as palladium on carbon, and an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-Cycloheptane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cycloheptane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imines, oximes, secondary and tertiary amines, and various substituted cycloheptane derivatives.
Applications De Recherche Scientifique
(1R,2R)-Cycloheptane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research explores its use in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mécanisme D'action
The mechanism by which (1R,2R)-cycloheptane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and catalytic processes. The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: A six-membered ring analog with similar chiral properties.
(1R,2R)-Cyclooctane-1,2-diamine: An eight-membered ring analog with different steric and electronic characteristics.
Uniqueness
(1R,2R)-Cycloheptane-1,2-diamine is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its six- and eight-membered counterparts. This uniqueness makes it valuable in specific asymmetric synthesis applications where other diamines may not be as effective.
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
(1R,2R)-cycloheptane-1,2-diamine |
InChI |
InChI=1S/C7H16N2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5,8-9H2/t6-,7-/m1/s1 |
Clé InChI |
DBBUVLSRTWYISN-RNFRBKRXSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](CC1)N)N |
SMILES canonique |
C1CCC(C(CC1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[3,5-bis(trifluoromethyl)phenyl]-4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-2,6-dione](/img/structure/B13639744.png)

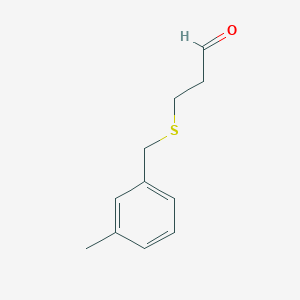
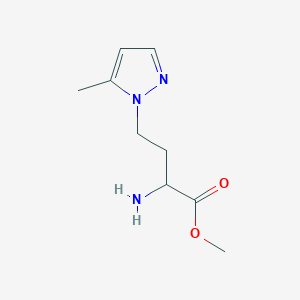
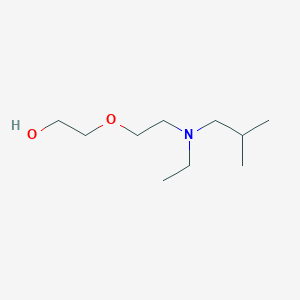
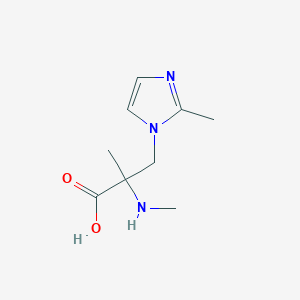
![[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine](/img/structure/B13639786.png)
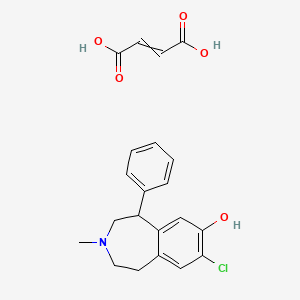
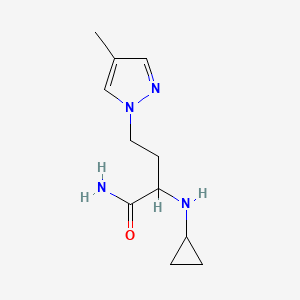


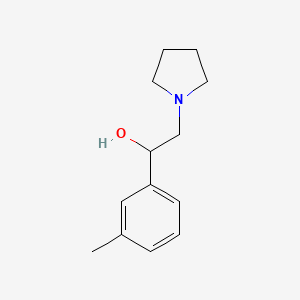
![{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13639811.png)
